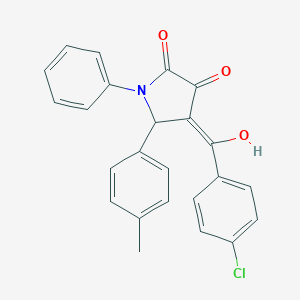

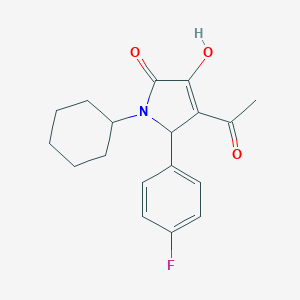

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). It was first synthesized in 2010 by scientists at Acetylon Pharmaceuticals and has since been studied for its potential therapeutic applications in various diseases.

Mecanismo De Acción

HDAC6 is a class IIb HDAC that deacetylates non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one increases the acetylation levels of these proteins, leading to altered cellular processes. For example, increased acetylation of α-tubulin can lead to destabilization of microtubules, which is important for cell division and migration. In addition, increased acetylation of HSP90 can lead to increased protein folding and chaperone activity, which is important for protein homeostasis.

Biochemical and Physiological Effects:

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the cell type and disease model studied. In cancer cells, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to induce cell cycle arrest and apoptosis, potentially through the modulation of microtubule dynamics and HSP90 chaperone activity. In neurodegenerative disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to enhance autophagy and reduce protein aggregation, potentially through the modulation of α-tubulin acetylation. In autoimmune disease models, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and cytokine production, potentially through the modulation of NF-κB signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its selectivity for HDAC6 and its ability to modulate multiple cellular processes. However, there are also limitations to its use in lab experiments. For example, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has low solubility and poor pharmacokinetic properties, which can limit its efficacy in vivo. In addition, the off-target effects of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one on other HDAC isoforms and non-histone proteins can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Another direction is to study its potential therapeutic applications in other diseases, such as infectious diseases and metabolic disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular processes and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more selective and potent HDAC6 inhibitors may provide new opportunities for therapeutic intervention in various diseases.

Métodos De Síntesis

The synthesis of 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the reaction of cyclohexanone with ethyl acetoacetate to yield 1,5-diketone. The 1,5-diketone is then reacted with 4-fluorobenzaldehyde to produce 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The final product is obtained after purification through column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. It has been shown to selectively inhibit HDAC6, which plays a critical role in regulating cellular processes such as protein degradation, microtubule dynamics, and autophagy. By inhibiting HDAC6, 4-acetyl-1-cyclohexyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can modulate these cellular processes and potentially lead to therapeutic benefits.

Propiedades

Fórmula molecular |

C18H20FNO3 |

|---|---|

Peso molecular |

317.4 g/mol |

Nombre IUPAC |

3-acetyl-1-cyclohexyl-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H20FNO3/c1-11(21)15-16(12-7-9-13(19)10-8-12)20(18(23)17(15)22)14-5-3-2-4-6-14/h7-10,14,16,22H,2-6H2,1H3 |

Clave InChI |

NJDKFOKMCRBASE-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |

SMILES canónico |

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)F)C3CCCCC3)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-6-oxo-N,4-diphenylcyclohex-1-ene-1-carbothioamide](/img/structure/B282166.png)

![5,12-bis[4-(N-hydroxyethanimidoyl)phenyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B282167.png)

![(6S,10S,18S,20S,23R)-10-hydroxy-6,10,20,23-tetramethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B282170.png)

![3-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282173.png)

![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)

![Methyl 4-(3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl)benzoate](/img/structure/B282176.png)

![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)

![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)